

Application Note & Protocol: Synthesis of OPC-41061 Intermediate

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydro-
benzo[b]azepin-5-one

Cat. No.: B075218

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

OPC-41061, also known as Tolvaptan, is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. A key building block in the synthesis of OPC-41061 is the intermediate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ). This document provides a detailed protocol for the chemical synthesis of this crucial intermediate, based on established methodologies. The protocol outlines the reaction steps, necessary reagents, and purification methods.

Experimental Protocols

This section details the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a key intermediate for OPC-41061. The presented method is a common and effective route for the preparation of this compound.

Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

This protocol is based on the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.

Reaction Scheme:

Materials:

- N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)
- Aluminum chloride (AlCl_3)
- Potassium chloride (KCl) (optional)
- Sodium chloride (NaCl) (optional)
- Ice
- 5% Hydrochloric acid (HCl)
- Water

Equipment:

- Reactor vessel
- Stirrer
- Heating mantle
- Condenser
- Buchner funnel and flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a suitable reactor, charge N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) and aluminum chloride (AlCl_3) in a molar ratio of approximately 1:5.^[1] Optionally, a mixture of AlCl_3 , KCl, and NaCl can be used to potentially lower the reaction temperature.^[1]
^[2]

- **Reaction:** The reaction mixture is heated with stirring to approximately 160°C, at which point the mixture becomes a liquid.[\[1\]](#) The temperature is maintained between 155-165°C for about four hours to facilitate the intramolecular Friedel-Crafts cyclization.[\[1\]](#)
- **Quenching:** After the reaction is complete, stirring is stopped, and the mixture is allowed to cool to about 50°C.[\[1\]](#) The reaction is then carefully quenched by the slow addition of ice-cold 5% hydrochloric acid.[\[1\]](#)
- **Work-up:** The quenched mixture is stirred and heated to approximately 95°C for one hour to ensure complete dissolution of any solids and hydrolysis of the aluminum complexes.[\[1\]](#)
- **Isolation and Purification:** The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[\[1\]](#)

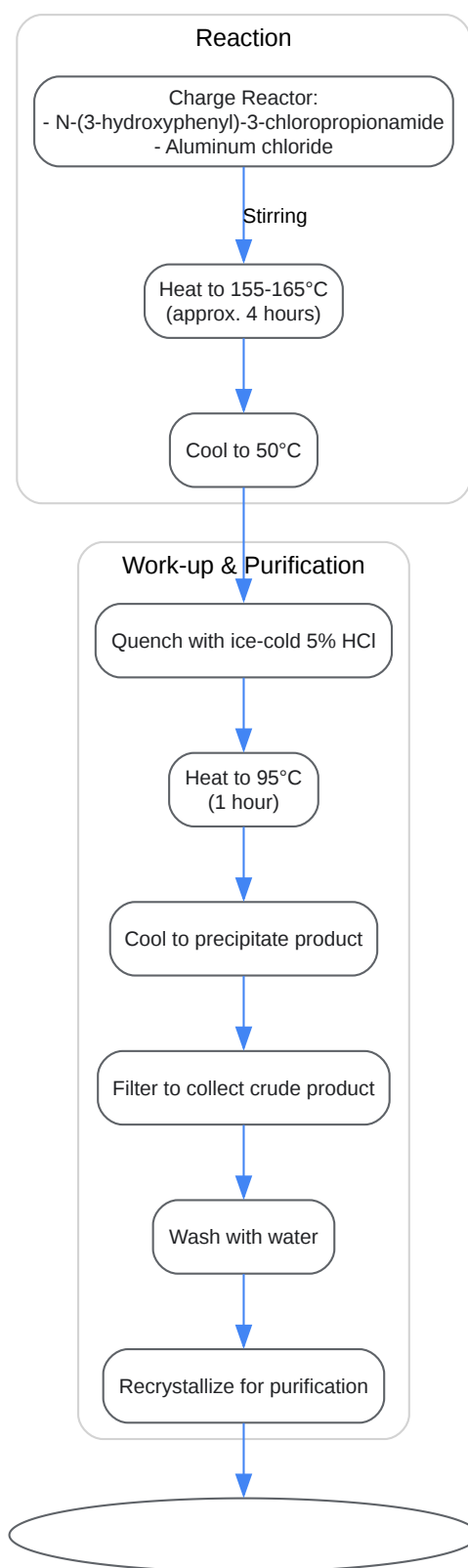
Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Parameter	Value	Reference
Starting Material	N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)	[1]
Key Reagent	Aluminum chloride (AlCl ₃)	[1]
Reaction Temperature	155-165°C	[1]
Reaction Time	~4 hours	[1]
Overall Yield	59% - 62.3%	[1] [3]
Purity (by HPLC)	99.4%	[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the OPC-41061 intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.



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Caption: Workflow for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

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References

- 1. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 2. 7-Hydroxy-3,4-dihydrocarbostyryl | 22246-18-0 | Benchchem [benchchem.com]
- 3. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
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